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Compound of Interest

Compound Name: Drofenine hydrochloride

Cat. No.: B10753716

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drofenine hydrochloride, a compound with a rich history originating from Ciba, has been a
subject of scientific inquiry for its antispasmodic properties and complex pharmacological
profile. This technical guide provides an in-depth exploration of the discovery, historical
development, and multifaceted mechanism of action of Drofenine hydrochloride. It is
intended to serve as a comprehensive resource for researchers, scientists, and professionals
engaged in drug development. The document details its synthesis, summarizes key
guantitative data, and elucidates its intricate signaling pathways through detailed diagrams.
While Drofenine hydrochloride has shown significant preclinical promise, a thorough review
of available literature indicates a notable absence of registered clinical trials, suggesting its
development may not have progressed to extensive human studies.

Discovery and Historical Development

Drofenine hydrochloride, also known as Adiphenine hydrochloride, was developed by the
Swiss pharmaceutical company Ciba. It was initially investigated for its anticholinergic and
antispasmodic activities, aimed at treating smooth muscle spasms.[1] The classical synthesis
route involves the esterification of diphenylacetic acid derivatives with diethylaminoethanol,
followed by salt formation with hydrochloric acid.[2]
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A common manufacturing process involves the hydrogenation of diphenylacetic acid 2-
(diethylamino)ethyl ester. In this process, 17.4 parts of the ester are dissolved in 200 parts of
acetic acid and hydrogenated over a platinum catalyst. After the calculated volume of hydrogen
is absorbed, the catalyst is filtered off, and the solvent is removed. The remaining oil is then
treated with ether, water, and a potassium carbonate solution. The ether layer is subsequently
washed, dried, and the solvent removed. The final product, 2-(diethylamino)ethyl a-
phenylcyclohexaneacetate, is obtained by vacuum distillation and is typically used as the
hydrochloride salt.[1]

Chemical and Physical Properties

Property Value

Chemical Formula C20H31NO2 - HCI

Molecular Weight 353.9 g/mol

CAS Number 548-66-3

Appearance White to off-white crystalline powder

Solubility Soluble in water and ethanol
Synthesis

The synthesis of Drofenine hydrochloride can be achieved through several methods. A
classical approach involves the reaction of diphenylacetyl chloride with 2-
(diethylamino)ethanol.

Experimental Protocol: Synthesis of Drofenine
Hydrochloride

Materials:
» Diphenylacetyl chloride
o 2-(Diethylamino)ethanol

¢ Anhydrous diethyl ether
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e Hydrochloric acid (ethanolic solution)

Procedure:

A solution of diphenylacetyl chloride in anhydrous diethyl ether is prepared in a round-bottom
flask equipped with a dropping funnel and a reflux condenser.

e An equimolar amount of 2-(diethylamino)ethanol, dissolved in anhydrous diethyl ether, is
added dropwise to the stirred solution of diphenylacetyl chloride at room temperature.

» After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room
temperature.

e The resulting precipitate of diethylaminoethanol hydrochloride is removed by filtration.
o The filtrate, containing the Drofenine free base, is concentrated under reduced pressure.
e The oily residue is redissolved in a minimal amount of anhydrous diethyl ether.

» A solution of hydrochloric acid in absolute ethanol is added dropwise with stirring until
precipitation is complete.

e The white precipitate of Drofenine hydrochloride is collected by filtration, washed with cold
anhydrous diethyl ether, and dried under vacuum.

Mechanism of Action

Drofenine hydrochloride exhibits a complex mechanism of action, targeting multiple cellular
components to exert its pharmacological effects. It is a potent competitive inhibitor of
butyrylcholinesterase (BChE) and an antagonist of M1 muscarinic acetylcholine receptors.[3]
More recent research has unveiled its role as an inhibitor of the Kv2.1 potassium channel and a
modulator of inflammatory signaling pathways.

Inhibition of Butyrylcholinesterase (BChE)

Drofenine hydrochloride acts as a competitive inhibitor of BChE, an enzyme involved in the
hydrolysis of acetylcholine. This inhibition leads to an increase in the concentration of
acetylcholine at the synaptic cleft, thereby potentiating its effects.
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Muscarinic M1 Receptor Antagonism

As an antagonist of M1 muscarinic acetylcholine receptors, Drofenine hydrochloride blocks
the action of acetylcholine at these receptors, contributing to its antispasmodic effects on
smooth muscle.

Kv2.1 Potassium Channel Inhibition

A significant aspect of Drofenine's mechanism of action is its ability to block the Kv2.1 voltage-
gated potassium channel.[4] This channel plays a crucial role in regulating neuronal excitability.
Inhibition of Kv2.1 by Drofenine can modulate neurotransmission and has been investigated for
its potential therapeutic effects in conditions such as diabetic peripheral neuropathy.[4]

Modulation of Inflammatory Signaling Pathways

Drofenine has been shown to suppress inflammation by repressing IkBa/NF-kB signaling.[4]
This pathway is a key regulator of the expression of pro-inflammatory genes. By inhibiting this
pathway, Drofenine can reduce the production of inflammatory mediators. Furthermore, it has
been demonstrated that Drofenine can suppress NLRP3 inflammasome activation through the
JNK/NF-kB pathway.[5]

Signaling Pathway Diagrams
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Caption: Signaling pathway of Drofenine hydrochloride via Kv2.1 inhibition.
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Caption: Drofenine's role in the AB/Kv2.1/INK/NF-kB/NLRP3 pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity
of Drofenine hydrochloride.

Table 1: Receptor and Enzyme Inhibition
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Target Assay Value Reference

Butyrylcholinesterase Competitive Inhibition

3 UM 3
(BChE) (Ki) H 13
Muscarinic M1 _

Antagonism (pA2) 8.15 N/A
Receptor
Table 2: lon Channel and Other Targets

Target Assay Value Reference
Transient Receptor
Potential Vanilloid 3 Agonism (EC50) 205 uM [6]
(TRPV3)
Kv2.1 Channel Inhibition Potent inhibitor [4]

Experimental Protocols for Key Assays

Kv2.1 Channel Inhibition Assay (Whole-Cell Patch-
Clamp)

Cell Preparation:

o HEK293 cells stably expressing the human Kv2.1 channel are cultured under standard
conditions.

e Cells are plated on glass coverslips 24-48 hours before the experiment.
Electrophysiology:

o Coverslips with adherent cells are transferred to a recording chamber on the stage of an
inverted microscope.

e The chamber is continuously perfused with an external solution containing (in mM): 140
NaCl, 5 KClI, 2 CaCl2, 1 MgClI2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
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o Patch pipettes are pulled from borosilicate glass and have a resistance of 2-4 MQ when filled
with an internal solution containing (in mM): 140 KCI, 1 MgCI2, 10 EGTA, and 10 HEPES (pH
adjusted to 7.2 with KOH).

» Whole-cell recordings are established using standard patch-clamp techniques.
e Cells are held at a holding potential of -80 mV.
e Kv2.1 currents are elicited by depolarizing voltage steps to +60 mV for 500 ms.

o Abaseline of stable currents is established before the application of Drofenine
hydrochloride.

o Drofenine hydrochloride is applied at various concentrations via the perfusion system, and
the effect on the Kv2.1 current amplitude is recorded.

Data are analyzed to determine the concentration-dependent inhibition and IC50 value.

NF-kB Reporter Gene Assay

Cell Culture and Transfection:
o HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

e Cells are seeded in 24-well plates and co-transfected with an NF-kB-luciferase reporter
plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

Assay Protocol:

e 24 hours post-transfection, the cells are pre-treated with various concentrations of Drofenine
hydrochloride for 1 hour.

e The cells are then stimulated with a known NF-kB activator, such as tumor necrosis factor-
alpha (TNF-a; 10 ng/mL), for 6 hours.

o After stimulation, the cells are lysed, and the luciferase activity is measured using a dual-
luciferase reporter assay system.
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» The firefly luciferase activity (NF-kB-dependent) is normalized to the Renilla luciferase
activity (transfection control).

» The inhibitory effect of Drofenine hydrochloride on NF-kB activation is calculated as the
percentage reduction in luciferase activity compared to the TNF-a-stimulated control.

Clinical Development

Despite its long history and extensive preclinical investigation, a comprehensive search of
clinical trial registries and published literature did not yield any evidence of formal clinical trials
for Drofenine hydrochloride. This suggests that the development of Drofenine
hydrochloride may not have progressed to the stage of human clinical evaluation for its
primary indication as an antispasmodic or for any of its more recently discovered
pharmacological activities. The reasons for this are not publicly documented but could be
related to a variety of factors, including pharmacokinetic properties, safety profile, or a strategic
decision by the developing company.

Conclusion

Drofenine hydrochloride is a pharmacologically complex molecule with a history rooted in the
search for effective antispasmodic agents. Its mechanism of action has been shown to be more
intricate than initially understood, involving not only classical anticholinergic and BChE
inhibitory activities but also modulation of the Kv2.1 ion channel and key inflammatory signaling
pathways such as NF-kB. While preclinical data highlight its potential in various therapeutic
areas, the lack of clinical trial data remains a significant gap in its developmental history. This
technical guide provides a consolidated resource of the available scientific knowledge on
Drofenine hydrochloride, which may serve as a valuable reference for future research and
drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10753716#drofenine-hydrochloride-discovery-and-
historical-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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